molecular formula C12H17N3O B2479980 N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide CAS No. 2224349-57-7

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2479980
M. Wt: 219.288
InChI Key: JMUXSWSDZDHTCU-UHFFFAOYSA-N
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Description

“N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, have been studied for their antibacterial activity2.



Synthesis Analysis

While there is no specific synthesis process available for “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide”, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized through a series of steps starting from commercially available 2-amino pyrimidine2. The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data2.



Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide” is not readily available. However, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have been analyzed using 1H, 13C NMR, Mass and IR spectral data2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide”. However, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have been synthesized through a series of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide” are not readily available. However, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have been analyzed2.


Safety And Hazards

There is no specific safety and hazard information available for “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide”. However, safety precautions should always be taken when handling chemical compounds.


Future Directions

The future directions for the study of “N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated, building on the known antimicrobial activity of related compounds2.


properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)14(2)8-10-9-15-7-5-4-6-11(15)13-10/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXSWSDZDHTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN2CCCCC2=N1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide

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